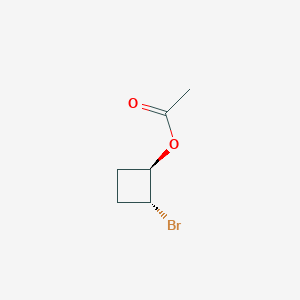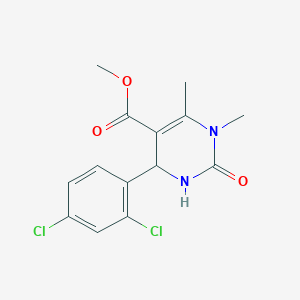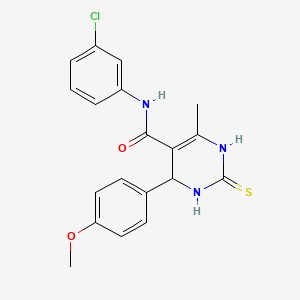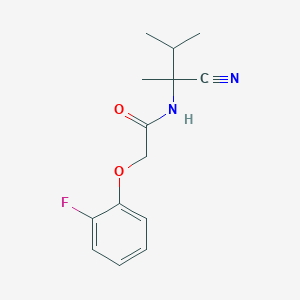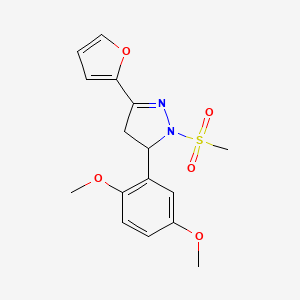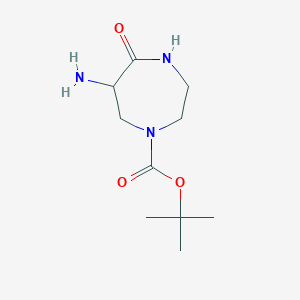![molecular formula C24H18ClN3O B2873903 1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-48-2](/img/structure/B2873903.png)
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent. This compound exhibits a unique structure that has led to its investigation as a potential drug candidate for various diseases. In
Scientific Research Applications
Molecular and Supramolecular Structures
This class of compounds, including pyrazolo[3,4-b]quinoline derivatives, has been explored for their wide range of biological activities due to their molecular and supramolecular structures. Hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial and antiviral activities, which suggest their potential value in medicinal chemistry (Kumara et al., 2016). The study also highlights the importance of hydrogen bonding and π-π stacking interactions in forming complex structures, which can be critical for drug design and development.
Synthesis and Chemical Properties
The microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines demonstrates the efficiency of modern synthetic techniques in creating complex molecules, which can be crucial for the development of pharmaceuticals and other chemical materials (Mogilaiah et al., 2003). The improved yields and reaction rates under microwave irradiation compared to conventional methods underscore the advancements in chemical synthesis technology.
Biological Activities
Compounds within this chemical class have been identified as high-affinity antagonists for the glycine site of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in neurological research and treatment of neurodegenerative diseases (Macleod et al., 1995). Their ability to bind to specific receptors with high affinity can be leveraged in designing drugs targeting the central nervous system.
Material Science Applications
In material science, these compounds' optical and electronic properties have been explored for their potential applications in creating new materials for electronic and photonic devices. The synthesis and characterization of quinoline derivatives bearing different heterocyclic moieties have shown antimicrobial activity, indicating their utility not only in pharmaceutical applications but also in materials science, where antimicrobial properties can be beneficial (El-Gamal et al., 2016).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-10-11-17(13-21(15)25)28-24-19-8-3-4-9-22(19)26-14-20(24)23(27-28)16-6-5-7-18(12-16)29-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANXDWKRIIPFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

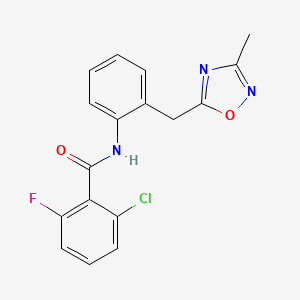
![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)
![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

